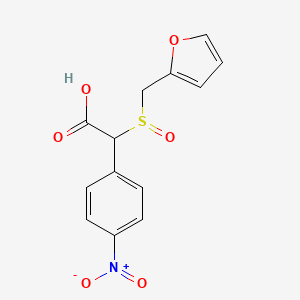

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves multiple steps and specific reaction conditions. One common method includes the reaction of furfurylsulfinyl acetic acid with 4-nitrophenol under controlled conditions . The reaction typically requires a solvent such as acetone or DMSO and may involve heating to facilitate the reaction .

Analyse Des Réactions Chimiques

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves its interaction with molecular targets such as histamine H2-receptors. The compound acts as an intermediate in the synthesis of histamine H2-receptor antagonists, which block the action of histamine on these receptors, thereby reducing gastric acid secretion . The specific pathways and molecular targets involved in its action are still under investigation.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid can be compared with other similar compounds, such as:

4-Nitrophenylacetic acid: Similar in structure but lacks the furfurylsulfinyl group.

Furfurylsulfinyl acetic acid: Similar but lacks the nitrophenyl group.

Histamine H2-receptor antagonists: Compounds like cimetidine and ranitidine, which share similar biological targets.

The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties .

Activité Biologique

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid (CAS 123855-55-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a nitrophenyl group , a furfurylsulfinyl moiety , and an acetic acid functional group . Its molecular formula is C13H11N1O6S. The presence of the nitro group enhances its reactivity, while the sulfinyl group contributes to its unique properties, making it a subject of interest in various fields including organic synthesis and pharmacology.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

- Gastroprotective Effects : This compound has been linked to gastroprotective properties, potentially aiding in the protection of the gastric lining against damage from gastric acid and ulcers. This action is similar to that of histamine H2-receptor antagonists, which are used to treat peptic ulcers and gastroesophageal reflux disease (GERD) .

- Pharmaceutical Intermediate : It serves as a precursor for synthesizing drugs targeting histamine H2 receptors. These receptors are crucial in regulating gastric acid secretion, making this compound relevant in developing therapies for acid-related disorders.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is thought to interact with biological targets involved in gastric acid secretion and mucosal protection. Interaction studies suggest that it may influence the binding affinity and efficacy against specific receptors related to gastric function .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Nitrophenol | Nitro group on phenol | Precursor in dyes and pesticides |

| Furfuryl Alcohol | Furan ring with hydroxymethyl | Building block in organic synthesis |

| p-Nitrophenyl Acetate | Ester derivative of p-nitrophenol | Utilized in drug synthesis |

| This compound | Nitro group, sulfinyl, acetic functionalities | Potential gastroprotective effects and pharmaceutical applications |

This distinct combination of functionalities may enhance its reactivity and biological profile compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Gastroprotective Studies : In animal models, derivatives exhibiting similar structures have shown significant reductions in gastric lesions induced by stress or ethanol exposure, indicating potential therapeutic benefits for gastric protection .

- Histamine Receptor Interaction : Research on histamine H2 receptor antagonists has highlighted the importance of compounds like this compound in modulating gastric secretions, which could lead to new treatments for gastrointestinal disorders .

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPBQVNNBANEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721397 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-55-0 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?

A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.